![molecular formula C23H24 B14646086 1,1'-[(3-Methyl-1,2-phenylene)di(ethane-1,1-diyl)]dibenzene CAS No. 52006-34-5](/img/structure/B14646086.png)
1,1'-[(3-Methyl-1,2-phenylene)di(ethane-1,1-diyl)]dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[(3-Methyl-1,2-phenylene)di(ethane-1,1-diyl)]dibenzene is an organic compound with the molecular formula C22H22 This compound is characterized by its unique structure, which includes a 3-methyl-1,2-phenylene core linked to two ethane-1,1-diyl groups, each of which is further connected to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(3-Methyl-1,2-phenylene)di(ethane-1,1-diyl)]dibenzene typically involves the reaction of 3-methyl-1,2-phenylenediamine with benzyl chloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine groups of the 3-methyl-1,2-phenylenediamine attack the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1,1’-[(3-Methyl-1,2-phenylene)di(ethane-1,1-diyl)]dibenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene rings can be functionalized with various substituents such as halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
1,1’-[(3-Methyl-1,2-phenylene)di(ethane-1,1-diyl)]dibenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1’-[(3-Methyl-1,2-phenylene)di(ethane-1,1-diyl)]dibenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenyl-1-butene: Similar structure but with a different substitution pattern on the benzene rings.
1,1’-[(1,2-Phenylene)di(ethane-1,1-diyl)]dibenzene: Lacks the methyl group on the phenylene core.
1,1’-[(3-Methyl-1,2-phenylene)di(propane-1,1-diyl)]dibenzene: Contains a propane-1,1-diyl linker instead of ethane-1,1-diyl.
Uniqueness
1,1’-[(3-Methyl-1,2-phenylene)di(ethane-1,1-diyl)]dibenzene is unique due to the presence of the 3-methyl group on the phenylene core, which can influence its chemical reactivity and physical properties. This structural feature may impart specific steric and electronic effects, making it distinct from other similar compounds.
Properties
CAS No. |
52006-34-5 |
|---|---|
Molecular Formula |
C23H24 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
1-methyl-2,3-bis(1-phenylethyl)benzene |
InChI |
InChI=1S/C23H24/c1-17-11-10-16-22(18(2)20-12-6-4-7-13-20)23(17)19(3)21-14-8-5-9-15-21/h4-16,18-19H,1-3H3 |
InChI Key |
OGSGOPULONUTGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C2=CC=CC=C2)C(C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


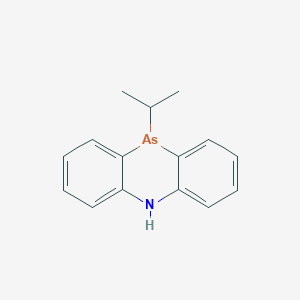
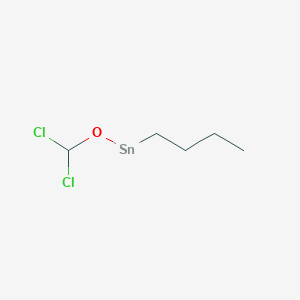
![1,1'-[Methylenedi(4,1-phenylene)]dipyrrolidine](/img/structure/B14646029.png)
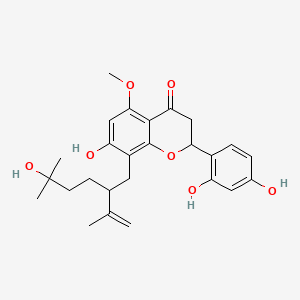
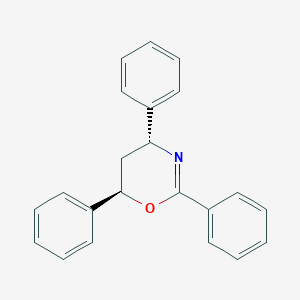
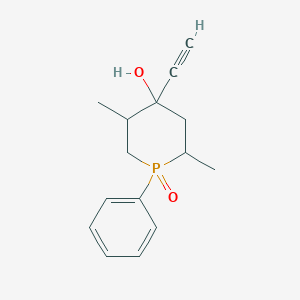

![Benzene, 1-[(1,1-dimethylethoxy)methyl]-4-methoxy-](/img/structure/B14646058.png)
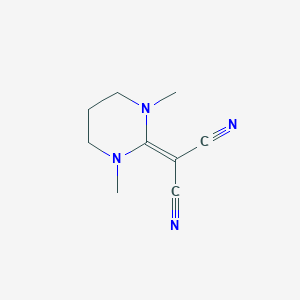
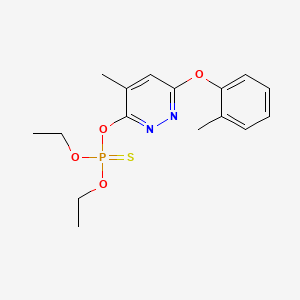

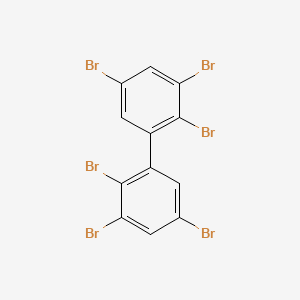
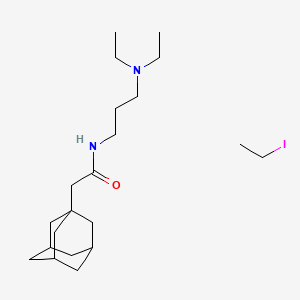
![2-[(Hex-5-en-2-yn-1-yl)oxy]oxane](/img/structure/B14646082.png)
